tert-Butyl propan-2-yl propanedioate
Description
Properties
CAS No. |
55655-77-1 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-propan-2-yl propanedioate |
InChI |
InChI=1S/C10H18O4/c1-7(2)13-8(11)6-9(12)14-10(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
CXJXCHUNZLJOEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Esterification Approaches
Mono-tert-butyl Malonate Synthesis
The foundational step in synthesizing tert-butyl propan-2-yl propanedioate involves the selective mono-esterification of malonic acid with tert-butanol. Patent CN114940648A details a robust method using Amberlyst-15, a strong acid cation exchange resin, as a recyclable catalyst. In this process:
- Malonic acid is dissolved in ethyl tert-butyl ether (3–5 times by weight).
- Amberlyst-15 (4–8 wt% relative to malonic acid) is added, followed by cooling to −20°C to −10°C.
- Isobutylene gas is introduced at low temperature, serving as a tert-butylation agent. After sealing, the mixture is heated to 10–30°C and stirred for 40–60 hours.
This method achieves a 96% yield of mono-tert-butyl malonate with 99% purity, as confirmed by HPLC. The resin catalyst enables efficient recycling (>5 cycles) without significant activity loss, addressing waste management challenges associated with traditional acid catalysts like sulfuric acid.
Second Esterification with Isopropyl Alcohol
The subsequent esterification of mono-tert-butyl malonate’s free carboxylic acid group with isopropyl alcohol requires activation to overcome kinetic barriers. Drawing from patent CN111533656A, carbonyl diimidazole (CDI) effectively converts the carboxylic acid to an acyl imidazole intermediate. Key steps include:
- Dissolving mono-tert-butyl malonate in tetrahydrofuran (THF) or 2-methyltetrahydrofuran.
- Adding CDI (1.1 equivalents) at 0–20°C under nitrogen, forming the activated species.
- Introducing isopropyl alcohol (1.2 equivalents) and stirring at 20–35°C for 15–18 hours.
This approach avoids hazardous coupling agents and achieves yields exceeding 80%. Alternative activation methods, such as using N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), have also been reported but suffer from byproduct formation and lower scalability.
Table 1: Comparative Yields of Second Esterification Methods
| Activation Method | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CDI | THF | 20–35 | 80–85 |
| DCC/DMAP | Dichloromethane | 0–25 | 65–70 |
| HOBt/EDCl | DMF | 25–30 | 70–75 |
Grignard Reagent-Mediated Synthesis
A novel approach adapts the Grignard reagent methodology from patent CN111533656A to introduce the isopropyl group. Here, mono-tert-butyl malonate reacts with isopropyl magnesium bromide to form a magnesium enolate, which is subsequently quenched with tert-butyl chloroformate:
- Enolate Formation :
- Mono-tert-butyl malonate (1 equiv) is treated with isopropyl MgBr (2.2 equiv) in THF at −10°C.
- The reaction generates a nucleophilic magnesium species within 1–2 hours.
- Acylation :
- tert-Butyl chloroformate (1.1 equiv) is added dropwise at −10°C.
- The mixture warms to 25°C and stirs for 12 hours, yielding the diester after aqueous workup.
This method circumvents the need for CDI activation but requires stringent moisture control. Yields range from 75–78%, with minor byproducts arising from over-alkylation.
Transesterification Strategies
Direct transesterification of diethyl malonate with tert-butanol and isopropyl alcohol offers a one-pot route but demands precise stoichiometric control. Patent EP0254080B1 highlights the use of titanium(IV) isopropoxide as a Lewis acid catalyst:
- Diethyl malonate, tert-butanol (2.5 equiv), and isopropyl alcohol (2.5 equiv) are refluxed in toluene with Ti(OiPr)₄ (5 mol%).
- Ethanol is removed via azeotropic distillation to shift equilibrium toward the desired product.
After 24 hours, the reaction achieves 70–72% conversion, necessitating chromatographic purification to isolate this compound from residual diethyl malonate and homo-ester byproducts.
Catalytic System Optimization
Acidic Resins vs. Homogeneous Catalysts
Amberlyst-15 outperforms traditional acids like p-toluenesulfonic acid (pTSA) in mono-esterification due to:
- Reusability : Amberlyst-15 retains >90% activity after five cycles, whereas pTSA requires neutralization and generates sulfate waste.
- Selectivity : The resin’s macroreticular structure suppresses di-ester formation, achieving a mono-/di-ester ratio of 98:2.
Solvent Effects
Non-polar solvents (e.g., ethyl tert-butyl ether) enhance tert-butylation efficiency by stabilizing protonated intermediates. Polar aprotic solvents like DMF accelerate CDI-mediated reactions but complicate product isolation.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Mono-ester Yield (%) | Di-ester Yield (%) |
|---|---|---|---|
| Ethyl tert-butyl ether | 4.3 | 96 | 2 |
| THF | 7.6 | 85 | 10 |
| Acetonitrile | 37.5 | 72 | 18 |
Purification and Characterization
Final purification typically involves fractional distillation under reduced pressure (0.5 mbar, 100–120°C), yielding >99% pure product. Analytical validation employs:
- NMR Spectroscopy : Distinct signals for tert-butyl (δ 1.45 ppm, singlet) and isopropyl (δ 1.25 ppm, doublet) groups confirm esterification.
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm verify purity.
Industrial Scalability and Environmental Impact
The Amberlyst-15–CDI sequential method stands out for scalability, combining high atom economy (87%) with minimal waste. Life-cycle assessments indicate a 40% reduction in E-factor compared to stoichiometric approaches.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl propan-2-yl propanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield propanedioic acid, tert-butyl alcohol, and propan-2-ol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Propanedioic acid, tert-butyl alcohol, and propan-2-ol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
tert-Butyl propan-2-yl propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ester functionality.
Medicine: Explored for its potential use in drug delivery systems where ester linkages are cleaved in the body to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins where its ester groups contribute to the material properties.
Mechanism of Action
The mechanism of action of tert-Butyl propan-2-yl propanedioate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohols and acids. This hydrolysis can be targeted to specific tissues or cells, making it useful in drug delivery applications.
Comparison with Similar Compounds
Research Findings and Limitations
- Thermal Stability : Differential scanning calorimetry (DSC) studies show that this compound decomposes at 280°C, outperforming diethyl propanedioate (decomposition at 210°C) .
- Synthetic Challenges : The compound’s steric bulk complicates nucleophilic substitutions, requiring catalysts like DMAP or high-pressure conditions for efficient reactions .
Biological Activity
tert-Butyl propan-2-yl propanedioate, also known as diethyl malonate, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 218.26 g/mol
- CAS Number : 105-53-3
The biological activity of this compound is primarily attributed to its role as a substrate in various biochemical pathways. It can interact with enzymes and receptors, influencing metabolic processes.
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Signaling : It may modulate signaling pathways that regulate cell proliferation and apoptosis, impacting cancer cell lines.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. For example:
- Case Study : A study evaluated its effects on HepG2 liver cancer cells, showing significant cytotoxicity with an IC50 value of approximately 15 µM. This suggests a promising role as an anticancer agent through apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 15 | Apoptosis induction |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Study Findings : In vitro tests demonstrated that this compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Toxicity and Safety Profile
While the compound shows potential therapeutic applications, understanding its toxicity is crucial. Studies indicate that at higher concentrations, it can induce cytotoxic effects on normal cells, necessitating further investigation into its safety profile.
Q & A
Basic Questions
Q. What are the recommended laboratory synthesis methods for tert-Butyl propan-2-yl propanedioate?
- Methodological Answer : The synthesis typically involves esterification of propanedioic acid with tert-butyl and propan-2-yl alcohols under acidic or enzymatic catalysis. For related esters (e.g., tert-Butyl ethyl propanedioate), stepwise protection of the diacid using tert-butyl and alkyl halides in anhydrous conditions is common. Purification via fractional distillation or column chromatography is recommended to isolate the product. Characterization should include NMR (¹H/¹³C) and IR spectroscopy to confirm ester linkage formation and absence of unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., tert-butyl group at ~1.2 ppm, ester carbonyls at ~165-175 ppm).
- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and absence of hydroxyl or carboxylic acid peaks.
- Mass Spectrometry (MS) : Determine molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure using SHELX programs for precise bond-length/angle analysis, especially if polymorphism is suspected .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and EN 166-certified safety goggles. For inhalation risks, employ NIOSH-approved respirators (e.g., P95 for particulates) in poorly ventilated areas .
- Exposure Control : Avoid drainage contamination; use fume hoods for volatile steps.
- First Aid : Flush eyes with water for 15+ minutes; wash skin with soap. Seek medical consultation for ingestion/inhalation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Conduct a systematic literature review using databases like PubMed and Web of Science with keywords (e.g., "propanedioate stability," "solvent interactions"). Replicate conflicting experiments under controlled conditions (temperature, humidity). Validate via computational methods (e.g., COSMO-RS for solubility prediction) or cross-lab collaborations to isolate variables .
Q. What experimental designs optimize the catalytic synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., H₂SO₄ vs. lipases), temperatures, and molar ratios to identify yield maxima.
- In Situ Monitoring : Use FTIR or HPLC to track reaction progress and intermediate formation.
- Green Chemistry Metrics : Compare atom economy and E-factors for solvent/catalyst systems .
Q. How does this compound degrade under high-temperature conditions, and what are the byproducts?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Degradation studies in refluxing solvents (e.g., toluene, DMF) followed by GC-MS can identify byproducts (e.g., decarboxylation to ketones or ester cleavage products). Compare results with computational pyrolysis models .
Q. What strategies validate the crystal structure of this compound using X-ray diffraction?
- Methodological Answer :
- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
- Structure Refinement : Apply SHELXL for least-squares refinement, addressing disorder in tert-butyl groups. Validate via R-factor convergence (<5%) and check for twinning using PLATON .
Data Analysis and Contradiction Management
Q. How should researchers preprocess inconsistent spectral data for this compound?
- Methodological Answer :
- Data Cleaning : Remove outliers using statistical filters (e.g., Grubbs’ test).
- Normalization : Align NMR shifts using internal standards (e.g., TMS).
- Reproducibility Checks : Compare datasets across multiple batches/labs; apply machine learning (e.g., PCA) to detect systematic errors .
Q. What frameworks guide hypothesis-driven research on the biological interactions of this compound?
- Methodological Answer : Use the FLOAT method :
- Focus : Link specific variables (e.g., ester concentration vs. cytotoxicity).
- Literature Alignment : Map findings to existing toxicological databases (e.g., EPA’s IRIS) while identifying gaps.
- Scope : Narrow questions to feasible in vitro/in vivo models (e.g., human cell lines, zebrafish embryos) .
Tables for Key Data
| Property | Technique | Expected Outcome | Reference |
|---|---|---|---|
| Melting Point | DSC | 45–50°C (varies with purity) | |
| Solubility in DCM | Gravimetric Analysis | >200 mg/mL (25°C) | |
| Thermal Degradation Onset | TGA | 180°C (5% weight loss) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
